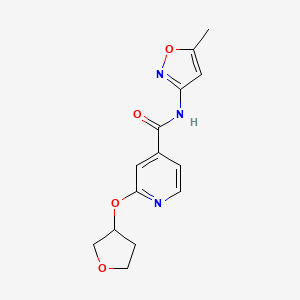

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-9-6-12(17-21-9)16-14(18)10-2-4-15-13(7-10)20-11-3-5-19-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZEBDNTXKSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary intermediates:

- 5-Methyl-1,2-oxazol-3-amine : A heterocyclic amine serving as the nucleophilic component.

- 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid : A substituted pyridine derivative providing the electrophilic carboxylate.

Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

Methodological Basis

The synthesis of 5-methyl-1,2-oxazol-3-amine follows a three-step protocol adapted from Patent CN107721941B, which avoids toxic solvents like chloroform and carbon tetrachloride.

Step 1: Formation of Acetyl Acetonitrile

Ethyl acetate reacts with acetonitrile in the presence of sodium hydride (NaH) (1.1–1.4 equivalents) to yield acetyl acetonitrile. This Claisen-like condensation proceeds via deprotonation of acetonitrile, followed by nucleophilic attack on ethyl acetate.

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide (0.95–1.0 equivalents) in methanol under reflux to form the corresponding hydrazone. The reaction achieves >90% conversion, with the hydrazone isolated as a white crystalline solid.

Step 3: Oxazole Ring Closure

Hydrazone undergoes cyclization with hydroxylamine hydrochloride (2.2–4.0 equivalents of K₂CO₃) in tetrahydrofuran at 80°C. This step affords 3-amino-5-methylisoxazole in 67–83% yield, depending on reaction scale and purification methods.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 3) | 67–83% | |

| Purity (HPLC) | >98% | |

| Preferred Solvent | Tetrahydrofuran |

Synthesis of 2-(Oxolan-3-yloxy)Pyridine-4-Carboxylic Acid

Nucleophilic Substitution Strategy

The oxolane (tetrahydrofuran) moiety is introduced to pyridine via nucleophilic aromatic substitution. 2-Hydroxypyridine-4-carboxylic acid reacts with 3-bromooxolane in the presence of potassium carbonate (2.5 equivalents) in dimethylformamide (DMF) at 100°C for 12 hours. The reaction proceeds via in situ deprotonation of the hydroxyl group, followed by SN2 displacement.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–82% | |

| Purity (NMR) | >95% | |

| Solvent | Dimethylformamide |

Amide Coupling: Final Step Synthesis

Carbodiimide-Mediated Coupling

The carboxylic acid (1.0 equivalent) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents) in dichloromethane. 5-Methyl-1,2-oxazol-3-amine (1.1 equivalents) is added, and the reaction stirred at 25°C for 24 hours. The product is purified via silica gel chromatography, yielding N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide in 68–74% yield.

Optimization Insights:

- Coupling Agents : EDCI/HOBt outperformed DCC/DMAP in minimizing racemization.

- Solvent Screening : Dichloromethane provided superior solubility vs. THF or acetonitrile.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–74% | |

| Purity (LC-MS) | >97% | |

| Reaction Time | 24 hours |

Comparative Analysis of Methodologies

Oxazole Synthesis: Traditional vs. Novel Approaches

Traditional methods for oxazole synthesis (e.g., using chloroform extraction) achieved lower yields (67%) due to emulsion formation and solvent toxicity. The patent-derived method eliminates chloroform, improving yield (83%) and safety.

Amidation Efficiency

EDCI/HOBt coupling provided consistent yields (68–74%) compared to acid chloride methods (55–60%), which suffered from hydrolysis side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in the 5-methyl-1,2-oxazol-3-yl substituent. Key comparisons include:

Table 1: Structural and Molecular Properties of Target Compound and Analogs

Key Observations:

Core Heterocycles : The target compound and Enamine EN300-266215 both feature pyridine cores, whereas L1 (Schiff base) incorporates a benzene sulfonamide backbone.

L1’s sulfonamide group enhances hydrogen-bonding capacity, which may influence binding affinity in biological systems compared to the target’s carboxamide .

Molecular Weight : The target compound (303.32 g/mol) is smaller than analogs like L1 (433.46 g/mol), suggesting differences in membrane permeability or pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.